

Toxicological Profile of (S)-(+)-1-Amino-2-propanol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-(+)-1-Amino-2-propanol

Cat. No.: B1277028

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the toxicological data for **(S)-(+)-1-Amino-2-propanol** (CAS No. 2799-17-9). The document is intended for researchers, scientists, and drug development professionals, offering a detailed summary of acute and chronic toxicity, genotoxicity, and skin and eye irritation potential. Experimental methodologies for key studies are outlined to provide context for the presented data. Furthermore, this guide includes visualizations of a known metabolic pathway and a general experimental workflow to aid in the understanding of the compound's biological interactions and toxicological assessment. All quantitative data is presented in structured tables for ease of comparison and reference.

Introduction

(S)-(+)-1-Amino-2-propanol, also known as (S)-(+)-Isopropanolamine, is a chiral amino alcohol with a wide range of applications, including its use as a buffer, a solubilizer for oils and fats, and as an intermediate in the synthesis of various pharmaceutical compounds.^[1] Given its potential for human exposure in both industrial and research settings, a thorough understanding of its toxicological profile is essential for ensuring safe handling and for risk assessment in drug development. This guide consolidates available toxicological data, providing a centralized resource for professionals in the field.

Quantitative Toxicological Data

The following tables summarize the available quantitative toxicological data for 1-Amino-2-propanol. It is important to note that some studies were conducted on the racemic mixture (\pm)-1-Amino-2-propanol, which is indicated where applicable.

Table 1: Acute Toxicity Data

Test Type	Species	Route	LD50/LC50	Reference
Acute Oral LD50	Rat	Oral	4.26 g/kg (racemic)	[1]
Acute Oral LD50	Rat	Oral	1715 mg/kg bw (racemic)	[2]
Acute Oral LD50	Rat (male/female)	Oral	2813 mg/kg bw (racemic)	[3]
Acute Oral LD50	Mouse	Oral	2100–4260 mg/kg bw (racemic)	[2]
Acute Oral LD50	Guinea Pig	Oral	2100–4260 mg/kg bw (racemic)	[2]
Acute Oral LD50	Rabbit	Oral	2100–4260 mg/kg bw (racemic)	[2]
Acute Dermal LD50	Rabbit	Dermal	1851 mg/kg bw (racemic)	[2][3]
Acute Inhalation	Rat	Inhalation	No deaths or toxic effects observed (racemic)	[2]

Table 2: Repeated Dose Toxicity Data

Study Duration	Species	Route	NOAEL	Effects Observed at Higher Doses	Guideline	Reference
7 weeks	Wistar Rat	Oral (gavage)	Male: 300 mg/kg bw/day, Female: 1000 mg/kg bw/day (as hydrochloride salt)	Transient salivation, decreased hemoglobin and hematocrit levels in males at 1000 mg/kg bw/day.	OECD TG 422	[2]
45 days	B6C3F1 Mouse, F344 Rat	Inhalation	75 ppm	No local or systemic toxicity observed.	Not Specified	[2]

Table 3: Genotoxicity Data

Test Type	System	Result	Guideline	Reference
Ames Test	In vitro (Salmonella typhimurium)	Negative	Not Specified	[2]
Mammalian Cell Gene Mutation Assay	In vitro	Negative	Not Specified	[2]
Mammalian Chromosome Aberration Test	In vitro	Negative	Not Specified	[2]
Gene Mutation Test	In vivo (Drosophila melanogaster)	Negative	Not Specified	[2]

Table 4: Skin and Eye Irritation Data

Test Type	Species	Observation	Classification	Reference
Skin Irritation/Corrosion	Rabbit	Severe skin corrosion with occlusive application.	Causes severe skin burns and eye damage.	[2]
Eye Irritation	Rabbit	Severe eye corrosion, irreversible corneal opacity.	Causes severe skin burns and eye damage.	[2]

Experimental Protocols

This section provides an overview of the methodologies typically employed in the key toxicological studies cited in this guide.

Acute Oral Toxicity (OECD Guideline 401)

The acute oral toxicity of 1-Amino-2-propanol was likely determined following a protocol similar to the now-repealed OECD Test Guideline 401.

- Principle: The test substance is administered in a single dose by gavage to groups of fasted experimental animals.
- Test Animals: Typically, young adult rats of a single sex (or both sexes) are used.
- Dosage: At least three dose levels are used, with the aim of identifying a dose that causes no mortality, a dose that causes 100% mortality, and one or more intermediate doses.
- Procedure:
 - Animals are fasted overnight prior to dosing.
 - The test substance is administered using a stomach tube.
 - Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.
 - A gross necropsy is performed on all animals at the end of the observation period.
- Data Analysis: The LD50 is calculated using a statistical method, such as probit analysis.

Skin Corrosion/Irritation (Based on OECD Guideline 404)

The skin corrosion and irritation potential of 1-Amino-2-propanol was assessed in rabbits.

- Principle: A single dose of the test substance is applied to a small area of the animal's skin.
- Test Animals: Albino rabbits with healthy, intact skin are used.
- Procedure:
 - The fur is removed from a small area on the back of the rabbit.
 - 0.5 mL of the liquid test substance is applied to the skin and covered with a gauze patch and semi-occlusive dressing.

- The exposure period is typically 4 hours.
- After exposure, the patch is removed, and the skin is observed for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) for up to 14 days.
- The severity of the skin reactions is scored according to a standardized scale.

Ames Test (Bacterial Reverse Mutation Assay - Based on OECD Guideline 471)

The genotoxic potential of 1-Amino-2-propanol was evaluated using the Ames test.

- Principle: This in vitro assay uses strains of *Salmonella typhimurium* that are auxotrophic for histidine (i.e., they cannot synthesize it) to detect point mutations.
- Procedure:
 - The tester strains are exposed to the test substance at various concentrations, both with and without an exogenous metabolic activation system (S9 mix from rat liver).
 - The mixture is plated on a minimal agar medium lacking histidine.
 - Plates are incubated for 48-72 hours.
 - Only bacteria that have undergone a reverse mutation to a prototrophic state (i.e., can now synthesize histidine) will grow and form colonies.
 - A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

Repeated Dose Oral Toxicity (OECD Guideline 422)

A 7-week oral gavage study was conducted to assess the repeated dose toxicity of the hydrochloride salt of isopropanolamine.

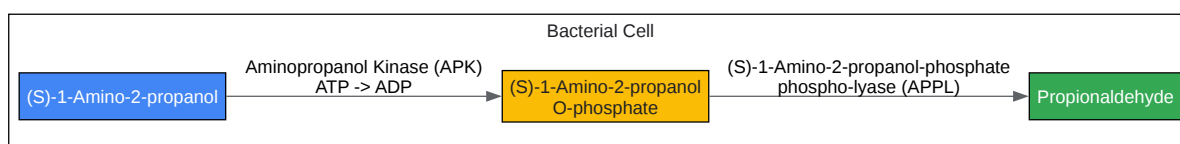
- Principle: The test substance is administered daily by oral gavage to groups of animals for an extended period to assess cumulative toxicity.

- Test Animals: Wistar rats (males and females) are typically used.
- Dosage: At least three dose levels (low, intermediate, and high) and a control group are used.
- Procedure:
 - Animals are dosed daily for at least 13 days before mating and throughout gestation for females.
 - Clinical observations, body weight, and food consumption are monitored throughout the study.
 - At the end of the study, blood samples are collected for hematology and clinical chemistry analysis.
 - A full necropsy is performed, and organs are weighed and examined for histopathological changes.
- Data Analysis: The No-Observed-Adverse-Effect-Level (NOAEL) is determined.

Signaling Pathways and Experimental Workflows

Metabolic Pathway of (S)-1-Amino-2-propanol in *Mycobacterium smegmatis*

Recent research has elucidated a metabolic pathway for (S)-1-amino-2-propanol in *Mycobacterium smegmatis*. This pathway involves the phosphorylation of the amino alcohol by a specific kinase.

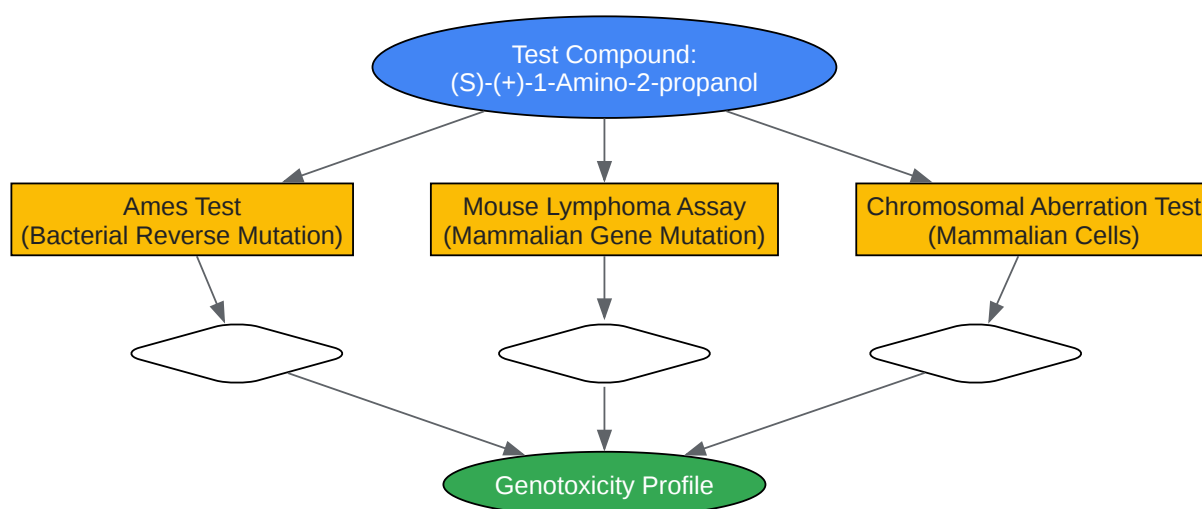


[Click to download full resolution via product page](#)

Caption: Proposed metabolic pathway for (S)-1-Amino-2-propanol in *M. smegmatis*.

General Workflow for In Vitro Genotoxicity Assessment

The following diagram illustrates a typical workflow for assessing the genotoxic potential of a compound using a battery of in vitro tests.



[Click to download full resolution via product page](#)

Caption: A simplified workflow for in vitro genotoxicity testing.

Conclusion

The available toxicological data for **(S)-(+)-1-Amino-2-propanol** and its racemic mixture indicate a moderate acute oral and dermal toxicity. The compound is corrosive to the skin and eyes, warranting strict handling precautions. Repeated dose studies have established a No-Observed-Adverse-Effect-Level, and a battery of genotoxicity tests have shown no evidence of mutagenic potential. The elucidated metabolic pathway in *Mycobacterium smegmatis* provides a starting point for understanding its biological degradation. This technical guide serves as a

valuable resource for professionals requiring a consolidated and detailed overview of the toxicological profile of **(S)-(+)-1-Amino-2-propanol**. Further research could focus on more detailed mechanistic studies to fully characterize its toxicological properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- To cite this document: BenchChem. [Toxicological Profile of (S)-(+)-1-Amino-2-propanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1277028#toxicological-data-of-s-1-amino-2-propanol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com